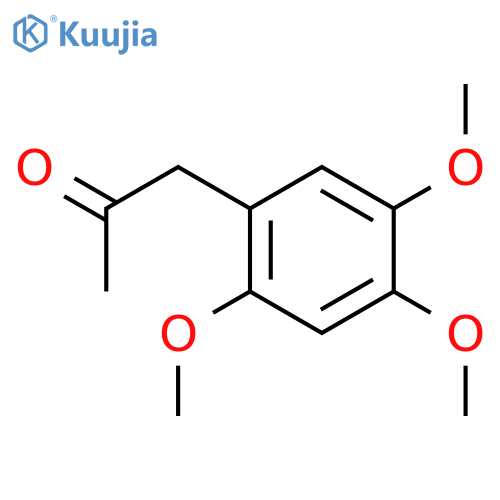Cas no 2020-90-8 ((2,4,5-Trimethoxyphenyl)acetone)

2020-90-8 structure
商品名:(2,4,5-Trimethoxyphenyl)acetone
(2,4,5-Trimethoxyphenyl)acetone 化学的及び物理的性質
名前と識別子
-
- 1-(2,4,5-Trimethoxyphenyl)propan-2-one
- (2,4,5-trimethoxy-phenyl)-acetone
- 1-(2,4,5-trimethoxyphenyl)-2-propanone
- 1-(2',4',5'-trimethoxyphenyl)-2-propanone
- 1-(2,4,5-Trimethoxyphenyl)Acetone
- 2,4,5-Trimethoxyphenylacetone
- 2-Propanone, 1-(2,4,5-trimethoxyphenyl)-
- AC1MJ172
- AC1Q48CI
- Acoramone
- CHEBI:582191
- CHEMBL481233
- SureCN6554363
- SCHEMBL6554363
- 2-Propanone, (2,4,5-trimethoxyphenyl)-
- CS-0272132
- 1-(2,4,5-Trimethoxyphenyl)-2-propanone, 9CI
- EN300-1870519
- DTXSID10174044
- AQZHZTTUVYQMIN-UHFFFAOYSA-N
- CHEBI:174152
- BDBM50259869
- DLB6EBD3DX
- 2020-90-8
- UNII-DLB6EBD3DX
- (2,4,5-Trimethoxyphenyl)acetone
-
- インチ: InChI=1S/C12H16O4/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-7H,5H2,1-4H3
- InChIKey: AQZHZTTUVYQMIN-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CC1=CC(=C(C=C1OC)OC)OC
計算された属性
- せいみつぶんしりょう: 224.10488
- どういたいしつりょう: 224.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- 密度みつど: 1.078
- ふってん: 323.1°C at 760 mmHg
- フラッシュポイント: 140.5°C
- 屈折率: 1.493
- PSA: 44.76
(2,4,5-Trimethoxyphenyl)acetone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T219750-100mg |
(2,4,5-Trimethoxyphenyl)acetone |
2020-90-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Alichem | A019113242-1g |
1-(2,4,5-Trimethoxyphenyl)propan-2-one |
2020-90-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Enamine | EN300-1870519-0.5g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1870519-5.0g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1870519-0.05g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1870519-10.0g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 10g |
$3929.0 | 2023-06-03 | ||
| TRC | T219750-50mg |
(2,4,5-Trimethoxyphenyl)acetone |
2020-90-8 | 50mg |
$ 60.00 | 2022-06-03 | ||
| Enamine | EN300-1870519-2.5g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Crysdot LLC | CD12098397-1g |
1-(2,4,5-Trimethoxyphenyl)propan-2-one |
2020-90-8 | 95+% | 1g |
$339 | 2024-07-24 | |
| Chemenu | CM122517-1g |
1-(2,4,5-trimethoxyphenyl)propan-2-one |
2020-90-8 | 95% | 1g |
$320 | 2023-01-09 |
(2,4,5-Trimethoxyphenyl)acetone 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
2020-90-8 ((2,4,5-Trimethoxyphenyl)acetone) 関連製品
- 14293-24-4((2,5-Dimethoxyphenyl)acetone)
- 831-29-8((2,4-Dimethoxyphenyl)acetone)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 55290-64-7(Dimethipin)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
